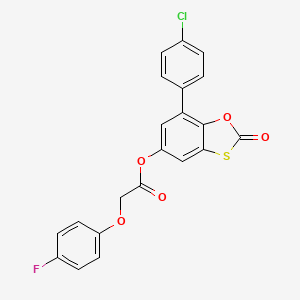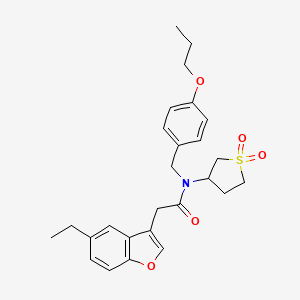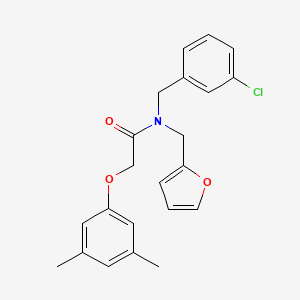![molecular formula C15H14ClF2N3O2S B11418299 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11418299.png)
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a difluoromethoxy phenyl group, a propylsulfanyl group, and a pyrimidine carboxamide core
准备方法
The synthesis of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide involves several steps. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Difluoromethoxy Phenyl Group:
Addition of the Propylsulfanyl Group: The propylsulfanyl group can be added through thiolation reactions using propylthiol and appropriate catalysts.
Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions using amines and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.
化学反应分析
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis to form carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.
相似化合物的比较
Similar compounds to 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide include:
4-(Difluoromethoxy)aniline: This compound shares the difluoromethoxy phenyl group but lacks the pyrimidine core and other substituents.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group and a pyridine core, which are structurally similar to the difluoromethoxy phenyl and pyrimidine core of the target compound.
Imidazoles: These heterocycles are key components in various applications and share some structural similarities with pyrimidine derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C15H14ClF2N3O2S |
|---|---|
分子量 |
373.8 g/mol |
IUPAC 名称 |
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H14ClF2N3O2S/c1-2-7-24-15-19-8-11(16)12(21-15)13(22)20-9-3-5-10(6-4-9)23-14(17)18/h3-6,8,14H,2,7H2,1H3,(H,20,22) |
InChI 键 |
MRKMQTWPEFWGNI-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B11418217.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B11418235.png)

![Dimethyl {5-[(4-fluorobenzyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418256.png)

![benzyl 4-[4-(diethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate](/img/structure/B11418270.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11418271.png)
![1-(2-chlorophenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11418274.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11418275.png)
![3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418276.png)
![5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide](/img/structure/B11418278.png)


![5-chloro-N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11418295.png)
